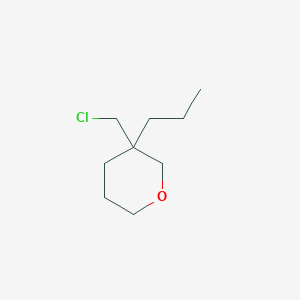
3-(Chloromethyl)-3-propyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-propyloxane is an organic compound that belongs to the class of oxanes, which are six-membered ring ethers. The compound features a chloromethyl group attached to the third carbon of the oxane ring, along with a propyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-propyloxane typically involves the chloromethylation of 3-propyloxane. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons to attack the aldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-propyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation: Oxidized products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
Applications De Recherche Scientifique
3-(Chloromethyl)-3-propyloxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its ability to undergo various chemical reactions makes it a versatile starting material for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and resins. Its reactivity allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-propyloxane is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as modifying biomolecules or synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-3-methyloxane: Similar in structure but with a methyl group instead of a propyl group.
3-(Chloromethyl)-3-ethyloxane: Features an ethyl group instead of a propyl group.
3-(Chloromethyl)-3-butoxyoxane: Contains a butoxy group, providing different reactivity and properties.
Uniqueness
3-(Chloromethyl)-3-propyloxane is unique due to the presence of both a chloromethyl and a propyl group on the oxane ring. This combination imparts specific reactivity and properties that are not observed in its analogs. The propyl group provides additional steric bulk, influencing the compound’s reactivity and interactions with other molecules. This makes this compound a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-propyloxane |
InChI |
InChI=1S/C9H17ClO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3 |
Clé InChI |
CBHRCXOTWWRLJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCOC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)

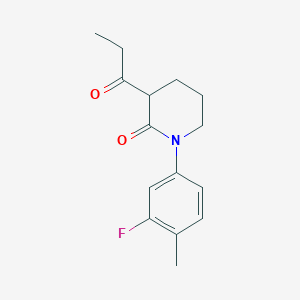
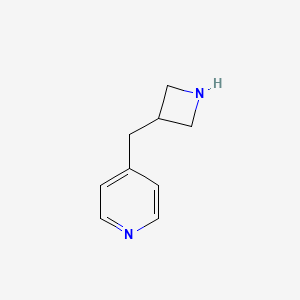
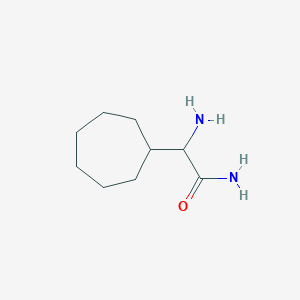
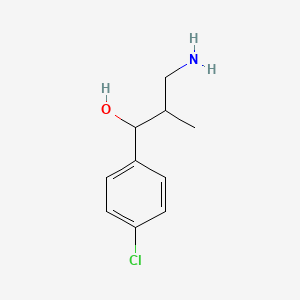
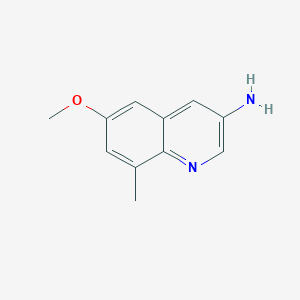
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
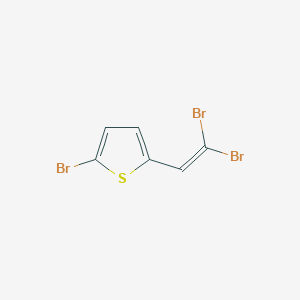
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
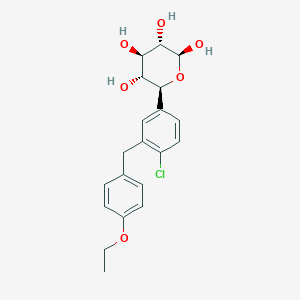
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
